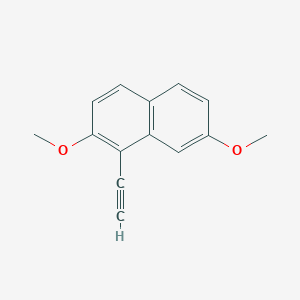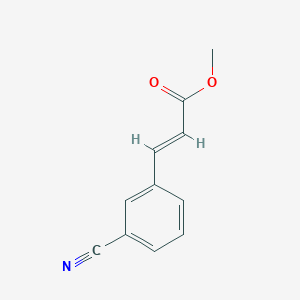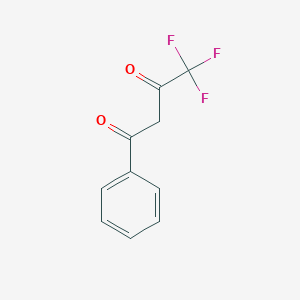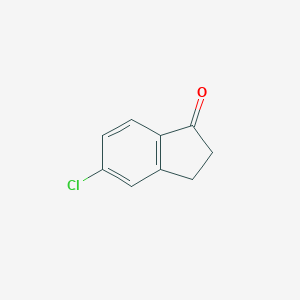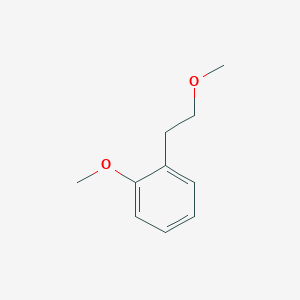![molecular formula C8H5NO2 B154197 Pyrano[4,3-C]pyridin-1-one CAS No. 134407-94-6](/img/structure/B154197.png)
Pyrano[4,3-C]pyridin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrano[4,3-C]pyridin-1-one is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is also known as coumarin-4-pyridone or pyridocoumarin and is composed of a pyridine ring fused with a coumarin moiety. In
Wirkmechanismus
The exact mechanism of action of Pyrano[4,3-C]pyridin-1-one is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways and enzymes. For example, Pyrano[4,3-C]pyridin-1-one has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Studies have demonstrated that Pyrano[4,3-C]pyridin-1-one exhibits a range of biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. It has also been reported to inhibit the growth of various cancer cell lines and induce apoptosis in these cells. In addition, Pyrano[4,3-C]pyridin-1-one has been shown to protect against oxidative stress-induced damage in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Pyrano[4,3-C]pyridin-1-one is its versatility in various applications. This compound can be easily synthesized, and its chemical structure can be modified to improve its properties. In addition, Pyrano[4,3-C]pyridin-1-one exhibits low toxicity, making it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Pyrano[4,3-C]pyridin-1-one. One area of research is the development of new synthetic methods to improve the yield and purity of this compound. Another direction is the investigation of its potential applications in drug discovery and development. In addition, further studies are needed to elucidate the mechanism of action of Pyrano[4,3-C]pyridin-1-one and its effects on various biological systems. Finally, the development of new derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved properties.
Synthesemethoden
The synthesis of Pyrano[4,3-C]pyridin-1-one can be achieved through various methods. One of the most common methods involves the condensation of 4-hydroxycoumarin with pyridine-2,3-dicarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of 4-hydroxycoumarin with pyridine-2,3-dione in the presence of a catalyst such as zinc chloride. Both methods have been reported to yield high purity and good yields of Pyrano[4,3-C]pyridin-1-one.
Wissenschaftliche Forschungsanwendungen
Pyrano[4,3-C]pyridin-1-one has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In addition, Pyrano[4,3-C]pyridin-1-one has been explored as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Eigenschaften
CAS-Nummer |
134407-94-6 |
|---|---|
Produktname |
Pyrano[4,3-C]pyridin-1-one |
Molekularformel |
C8H5NO2 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
pyrano[4,3-c]pyridin-1-one |
InChI |
InChI=1S/C8H5NO2/c10-8-7-1-3-9-5-6(7)2-4-11-8/h1-5H |
InChI-Schlüssel |
OJSPFIHFNRQMML-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C(=O)OC=C2 |
Kanonische SMILES |
C1=CN=CC2=C1C(=O)OC=C2 |
Synonyme |
1H-Pyrano[4,3-c]pyridin-1-one(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)
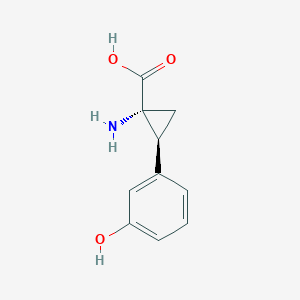
![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)

